molecular formula C22H21N3O2S B14148499 (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide CAS No. 1003526-55-3

(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide

Cat. No.: B14148499
CAS No.: 1003526-55-3
M. Wt: 391.5 g/mol
InChI Key: FVMYOEANLJQHPG-UHFFFAOYSA-N
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Description

(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide is an organic compound that features a combination of aromatic rings, a thioether group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thioether linkage: This can be achieved by reacting 4-methoxythiophenol with an appropriate alkyl halide under basic conditions.

    Formation of the diazenyl group: This step involves the diazotization of aniline followed by coupling with another aromatic compound.

    Amide bond formation: The final step involves the reaction of the thioether and diazenyl intermediates with a suitable acylating agent to form the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The diazenyl group can be reduced to form corresponding amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the diazenyl group can also make it a candidate for studying enzyme interactions.

Industry

In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their aromatic and diazenyl functionalities.

Mechanism of Action

The mechanism of action of (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors, altering biochemical pathways. The thioether and diazenyl groups could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)propanamide: Similar structure but with a nitro group instead of a diazenyl group.

    (E)-3-((4-methoxyphenyl)thio)-N-(4-aminophenyl)propanamide: Similar structure but with an amino group instead of a diazenyl group.

Uniqueness

(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide is unique due to the presence of both thioether and diazenyl groups, which can impart distinct chemical and biological properties

Properties

CAS No.

1003526-55-3

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-N-(4-phenyldiazenylphenyl)propanamide

InChI

InChI=1S/C22H21N3O2S/c1-27-20-11-13-21(14-12-20)28-16-15-22(26)23-17-7-9-19(10-8-17)25-24-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,23,26)

InChI Key

FVMYOEANLJQHPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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